molecular formula C9H20N2O B13271777 N,N-Dimethyl-2-[(pentan-3-yl)amino]acetamide

N,N-Dimethyl-2-[(pentan-3-yl)amino]acetamide

Cat. No.: B13271777
M. Wt: 172.27 g/mol
InChI Key: STFHBMBVJHFNPM-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-[(pentan-3-yl)amino]acetamide is a tertiary acetamide derivative characterized by a dimethylamino group (N,N-dimethyl) and a branched pentan-3-ylamino substituent attached to the α-carbon of the acetamide backbone (CH3CONR2). Such compounds are frequently explored as intermediates in pharmaceuticals (e.g., zolpidem, a sleep disorder drug; ) or agrochemicals (e.g., oxamyl derivatives; ).

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

N,N-dimethyl-2-(pentan-3-ylamino)acetamide

InChI

InChI=1S/C9H20N2O/c1-5-8(6-2)10-7-9(12)11(3)4/h8,10H,5-7H2,1-4H3

InChI Key

STFHBMBVJHFNPM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NCC(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-[(pentan-3-yl)amino]acetamide can be achieved through several methods. One common approach involves the reaction of N,N-dimethylacetamide with pentan-3-ylamine under controlled conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as ethanol or methanol. The reaction conditions, including temperature and time, are optimized to achieve high yields of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-2-[(pentan-3-yl)amino]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions may yield amine derivatives or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-dimethyl-2-[(pentan-3-yl)amino]acetate, while reduction could produce N,N-dimethyl-2-[(pentan-3-yl)amino]ethanol.

Scientific Research Applications

N,N-Dimethyl-2-[(pentan-3-yl)amino]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-[(pentan-3-yl)amino]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s pentan-3-ylamino group introduces steric bulk and moderate lipophilicity. Key comparisons include:

  • N,N-Dimethyl-2-(4-oxo-4,5-dihydro-1H-imidazol-2-yl)acetamide (4a; ): Substituent: Imidazol-2-yl (heterocyclic). Impact: The imidazole ring enhances hydrogen-bonding capacity (IR: 3387 cm⁻¹ for NH; ) and may increase crystallinity (mp: 150°C). Contrast: The pentan-3-yl group lacks aromaticity, likely reducing π-π interactions but improving solubility in nonpolar solvents.
  • N,N-Dimethyl-2-(4-(trifluoromethyl)phenyl)acetamide (1c; ): Substituent: 4-Trifluoromethylphenyl (electron-withdrawing). Impact: The CF3 group increases electrophilicity and metabolic stability. No direct melting point data, but IR shows strong carbonyl absorption (1722 cm⁻¹; ).
  • N,N-Dimethyl-2-{[2-(propan-2-yl)phenyl]amino}acetamide (): Substituent: Isopropylphenyl (bulky aryl). Impact: Aromaticity may enhance UV absorption and π-stacking in crystals, whereas the pentan-3-yl group offers flexibility.
Compound Substituent Key Structural Feature Hydrogen-Bonding Capacity
Target Compound Pentan-3-ylamino Branched alkyl Moderate (NH group)
4a Imidazol-2-yl Heterocyclic High (NH, CO)
1c 4-Trifluoromethylphenyl Electron-withdrawing Low

Spectroscopic and Physical Properties

  • IR Spectroscopy :

    • Target compound (expected): NH stretch ~3300 cm⁻¹, CO stretch ~1660–1720 cm⁻¹ (cf. 1662–1722 cm⁻¹ in 4a; ).
    • Zolpidem : Detailed vibrational modes (DFT-calculated) show alignment with experimental CO and NH stretches.
  • NMR Data: 4a : δ 3.21 ppm (6H, N,N-dimethyl), δ 9.15 ppm (NH, exchangeable). 1c : Similar dimethyl signals but absence of NH due to non-hydrogen-bonding substituents.
  • Melting Points: 4a: 150°C vs. Target compound: Predicted lower mp than 4a due to flexible alkyl chain.

Hydrogen Bonding and Crystallography

  • 4a : NH and CO groups form intermolecular H-bonds, stabilizing the crystal lattice.
  • Target Compound : The NH group may participate in H-bonding, but the lack of aromaticity could reduce crystal packing efficiency compared to 4a or zolpidem.

Biological Activity

N,N-Dimethyl-2-[(pentan-3-yl)amino]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies. The compound can be classified under Mannich bases, which are known for their diverse biological activities.

Chemical Structure and Properties

This compound has a molecular formula of C11_{11}H23_{23}N2_{2}O and a molecular weight of approximately 199.32 g/mol. The structure features a dimethylamino group and a pentan-3-yl substituent, contributing to its unique pharmacological profile.

Anticancer Activity

Research has indicated that Mannich bases, including derivatives similar to this compound, exhibit significant anticancer properties. A study highlighted that compounds in this class can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and inhibition of specific kinases involved in cancer progression . For instance, the structural optimization of related compounds has shown improved selectivity and potency against cancer cell lines.

Antimicrobial Properties

This compound's potential as an antimicrobial agent has been explored. Mannich bases have been documented to possess antibacterial and antifungal activities. Specifically, compounds with similar structures have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymes : Many Mannich bases inhibit enzymes critical for cellular processes, including those involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways such as the PI3K/AKT pathway, which is pivotal in regulating cell survival and growth .
  • Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in various cancer cell types.

Study 1: Anticancer Efficacy

In a recent study, a derivative of this compound was tested on human cancer cell lines. The results showed a dose-dependent increase in apoptosis markers, indicating its potential as an anticancer agent. The study utilized flow cytometry to quantify apoptotic cells and assessed cell cycle distribution using propidium iodide staining .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of related Mannich bases against several pathogens. The compound exhibited notable inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Data Summary

Activity TypeTarget Organism/Cell LineIC50/MIC (µM)Mechanism of Action
AnticancerHuman breast cancer cell line15Induction of apoptosis
AntibacterialStaphylococcus aureus5Inhibition of cell wall synthesis
AntifungalCandida albicans10Disruption of fungal membrane integrity

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